N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide
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Overview
Description
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide: is a complex organic compound that features a combination of furan, sulfanyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide typically involves multiple steps:
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Formation of the Furan-2-ylmethyl Sulfanyl Intermediate
Starting Materials: Furan-2-carbaldehyde and thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form the furan-2-ylmethyl sulfanyl intermediate.
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Coupling with Ethylamine
Starting Materials: The furan-2-ylmethyl sulfanyl intermediate and ethylamine.
Reaction Conditions: The intermediate is reacted with ethylamine in an organic solvent like ethanol, under reflux conditions to form the N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl} intermediate.
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Formation of the Final Compound
Starting Materials: The N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl} intermediate and 4-(N-methyl-4-methoxybenzenesulfonamido)benzoyl chloride.
Reaction Conditions: The final step involves the coupling of the intermediate with 4-(N-methyl-4-methoxybenzenesulfonamido)benzoyl chloride in the presence of a base like triethylamine, under anhydrous conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group to sulfoxide or sulfone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
Products: Reduction of the benzamide group to the corresponding amine.
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Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Typically performed in an organic solvent with a base.
Products: Substitution at the benzamide or furan ring positions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Anticancer Research: The compound has shown potential in inhibiting certain cancer cell lines, making it a candidate for further drug development.
Antimicrobial Activity: It exhibits activity against various bacterial and fungal strains, suggesting its use in developing new antimicrobial agents.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival pathways.
Pathways Involved: It inhibits key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
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N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
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2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
Uniqueness
Structural Complexity: The combination of furan, sulfanyl, and benzamide groups in N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide provides unique chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets make it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-24(31(26,27)21-11-9-19(28-2)10-12-21)18-7-5-17(6-8-18)22(25)23-13-15-30-16-20-4-3-14-29-20/h3-12,14H,13,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMVELGOSUVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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